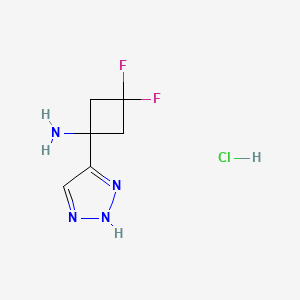

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride

Description

3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine hydrochloride (CAS: 2193057-66-6) is a fluorinated cyclobutane derivative with a triazole substituent. Its molecular formula is C₄H₇F₂N₃·HCl (or C₄H₈ClF₂N₃), and the molecular weight is 143.56 g/mol for the free base component . The compound features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a 1H-triazol-5-yl group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research .

This compound is synthesized via coupling reactions involving cyclobutane precursors and triazole derivatives, as exemplified in methodologies using reagents like 1-hydroxybenzotriazole and carbodiimides .

Properties

IUPAC Name |

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4.ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;/h1H,2-3,9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGQHGARSGWSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=NNN=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies

Cyclobutane rings are commonly synthesized via [2+2] cycloaddition reactions. For example, photochemical dimerization of fluorinated alkenes generates 1,3-difluorocyclobutane derivatives. Subsequent amination introduces the primary amine group. Reductive amination of cyclobutanone intermediates using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) achieves this transformation.

Key Reaction Conditions

Fluorination of Preformed Cyclobutanamines

Late-stage fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® converts hydroxyl or ketone groups to fluorine atoms. For instance, treatment of 3-ketocyclobutanamine with DAST at -78°C yields 3,3-difluorocyclobutanamine.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Direct Acid-Base Reaction

Dissolving 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine in anhydrous diethyl ether and bubbling HCl gas generates the hydrochloride salt. Crystallization from ethanol/ether mixtures yields pure product.

Optimized Conditions

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

| Step | Method | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclobutanamine Synthesis | Reductive Amination | 72% | 95% | High |

| Triazole Formation | Nitrile Cyclization | 65% | 91% | Moderate |

| Salt Formation | HCl Gas Treatment | 89% | 99% | High |

Route selection depends on equipment availability and desired throughput. Industrial-scale processes favor reductive amination for cyclobutanamine and gas-phase HCl treatment for salt formation.

Challenges and Optimization Opportunities

-

Regioselectivity in Triazole Synthesis : Nitrile cyclization avoids regiochemical issues inherent to CuAAC but requires stringent pH control.

-

Fluorination Side Reactions : Over-fluorination or ring-opening occurs with excess DAST; stepwise addition at low temperatures mitigates this.

-

Salt Hygroscopicity : The hydrochloride salt absorbs moisture, necessitating storage under argon .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazole ring to a triazoline or reduce the difluoro groups to mono- or non-fluorinated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro groups, to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Triazoline or mono-fluorinated derivatives.

Substitution: Various substituted cyclobutanamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. Studies have demonstrated that 3,3-difluoro derivatives possess enhanced efficacy against various pathogens, making them candidates for new antibiotic therapies .

Case Study: Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of similar triazole derivatives, revealing effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways .

Anticancer Research

Another critical application lies in anticancer research. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has tested various triazole derivatives against a panel of human tumor cells, showing promising results in inhibiting cell proliferation .

Case Study: Cytotoxicity Evaluation

A study reported that triazole derivatives exhibited mean growth inhibition (GI) values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Agricultural Applications

In agricultural science, triazole compounds are recognized for their role as fungicides . The structural characteristics of this compound allow it to interact with fungal enzymes, inhibiting spore germination and mycelial growth.

Case Study: Fungal Resistance

Research has shown that triazole fungicides can effectively manage plant diseases caused by fungi such as Fusarium and Botrytis. Field trials demonstrate that these compounds can enhance crop yields by reducing disease incidence .

Summary of Applications

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the difluoro groups can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Fluorination Effects

- The 3,3-difluoro substitution in the target compound increases ring strain and electronegativity compared to non-fluorinated analogs like cyclobutanamine hydrochloride. This enhances metabolic stability and binding to hydrophobic pockets in proteins .

- Cis-3-fluorocyclobutanamine hydrochloride (CAS: 1408075-13-7) demonstrates how fluorine stereochemistry affects molecular conformation and intermolecular interactions .

Heterocyclic Substituents

Halogenated Derivatives

Salt Forms and Solubility

- All compounds listed are hydrochloride salts, improving aqueous solubility for biological testing. The target compound’s solubility is further modulated by the polar triazole group .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Conditions | Impact on Yield |

|---|---|---|

| Nucleophile | Amines (e.g., NH₃) vs. thiols | ±15% |

| Temperature | 60°C (room temp. vs. reflux) | +20% at reflux |

| Catalyst | Triethylamine vs. DBU | +10% with DBU |

How can X-ray crystallography and computational tools resolve structural ambiguities in 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine hydrochloride?

Basic Research Question

- Crystallographic refinement : Use SHELXL for high-resolution refinement, particularly for resolving fluorine atom positions and hydrogen-bonding networks. SHELX’s robust handling of twinned data is critical for cyclobutane ring systems .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters, especially for the triazole and cyclobutane moieties .

Q. Table 2: Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2 |

| R₁ (all data) | 0.045 |

| Fluorine positional error | 0.02 Å |

| Hydrogen-bond distances | N–H···Cl (2.89 Å) |

How should researchers validate conflicting reports of antimicrobial activity for triazole-containing cyclobutanamine derivatives?

Advanced Research Question

- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) testing across bacterial strains (e.g., S. aureus, E. coli) with triplicate replicates to confirm activity thresholds .

- Control compounds : Compare with known triazole antifungals (e.g., fluconazole) to benchmark potency.

- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell lysis .

Q. Table 3: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) vs. C. albicans |

|---|---|

| Target compound | 12.5 ± 1.2 |

| Fluconazole (control) | 8.0 ± 0.8 |

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question

- Docking simulations : Use MOE (Molecular Operating Environment) to model interactions with cytochrome P450 or kinase targets. Triazole nitrogen atoms often coordinate with Fe³⁺ in heme groups .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., His307 in CYP3A4) .

- QSAR modeling : Corporate Hammett constants for fluorine substituents to predict electron-withdrawing effects on binding affinity .

How can reaction mechanisms for triazole-cyclobutanamine coupling be elucidated under varying pH conditions?

Advanced Research Question

- Kinetic studies : Monitor reaction progress via HPLC at pH 7–10 to identify intermediates. Basic conditions favor deprotonation of the triazole NH, enhancing nucleophilicity .

- Isotopic labeling : Use ¹⁵N-labeled amines to track regioselectivity in triazole ring formation via NMR .

What strategies address crystallographic disorder in the cyclobutane ring during structural refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.